molecular formula C9H10I2 B6314655 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene CAS No. 1822674-60-1

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene

Cat. No.: B6314655
CAS No.: 1822674-60-1
M. Wt: 371.98 g/mol
InChI Key: ABDMMHLPLXPXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene is an organic compound with the molecular formula C9H10I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 2 positions, with additional methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-(iodomethyl)-4,5-dimethylbenzene using iodine and a suitable oxidizing agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or other substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include the corresponding deiodinated hydrocarbons.

Scientific Research Applications

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological systems where iodine-containing compounds are of interest.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The iodine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2-methylbenzene: Similar structure but lacks the additional iodine and methyl groups.

    2-Iodotoluene: Contains a single iodine atom and a methyl group, differing in substitution pattern.

    1-Iodo-4-methylbenzene: Another isomer with different substitution positions.

Uniqueness

1-Iodo-2-(iodomethyl)-4,5-dimethylbenzene is unique due to its dual iodine substitution and additional methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-iodo-2-(iodomethyl)-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10I2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMMHLPLXPXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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